molecular formula C15H14N2O4 B1386532 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid CAS No. 1039898-52-6

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1386532
CAS No.: 1039898-52-6
M. Wt: 286.28 g/mol
InChI Key: IUERQWHAXWLZOQ-UHFFFAOYSA-N
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Description

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C15H14N2O4. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid typically involves the reaction of benzyl isocyanate with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions may involve the replacement of a functional group with another group, using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

  • Industry: The compound can be utilized in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism by which 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

  • N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide:

  • Other pyridine derivatives: These compounds may have similar core structures but differ in their substituents and properties.

Properties

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13(16-8-11-4-2-1-3-5-11)10-17-9-12(15(20)21)6-7-14(17)19/h1-7,9H,8,10H2,(H,16,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUERQWHAXWLZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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